DL-Tartaric acid-d2

Mass Spectrometry Stable Isotope Labeling Quantitative Analysis

Accurate quantification of tartaric acid in wine, juice, or biological fluids is compromised by matrix effects and ion suppression when using unlabeled standards. DL-Tartaric acid-d2 is the precise analytical solution, serving as a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte but is distinguishable by mass spectrometry (+2 Da). - Compensates for matrix-induced signal variation in LC-MS/MS, enabling robust method validation. - Functions as a non-radioactive tracer for metabolic flux analysis, mapping catabolic pathways safely. - Serves as a clean internal reference for ¹H-NMR metabolomics, eliminating signal overlap in the critical 3.5-5.5 ppm region.

Molecular Formula C4H6O6
Molecular Weight 152.10 g/mol
Cat. No. B12405551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Tartaric acid-d2
Molecular FormulaC4H6O6
Molecular Weight152.10 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m0/s1/i1D,2D
InChIKeyFEWJPZIEWOKRBE-DSWNTLALSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Tartaric acid-d2 Analytical Standard


DL-Tartaric acid-d2 (CAS 181376-62-5) is a stable isotope-labeled analog of the racemic organic acid, DL-Tartaric acid (CAS 133-37-9). It is specifically a deuterated form where two hydrogen atoms are replaced by deuterium (²H) at the 2 and 3 positions, resulting in a molecular formula of C₄H₄D₂O₆ and a molecular weight of 152.10 . As an isotopologue, it retains the same core chemical and physical properties as the unlabeled compound, enabling its primary utility as an internal standard for quantitative analysis in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, as well as a tracer in metabolic and environmental studies .

Workflow Isotope dilution MS & NMR
Selection Deuterated internal standard (ISTD)
Matrix Complex biological & food matrices

DL-Tartaric acid-d2: Essential Internal Standard


In complex analytical matrices, the accurate quantification of tartaric acid is fundamentally limited by matrix effects, ionization suppression, and sample preparation variability. Substituting the unlabeled DL-Tartaric acid as a calibration standard or internal control introduces a critical, unquantifiable source of error: the analyte and its standard are chemically identical and cannot be distinguished by a mass spectrometer or chromatographic detector . This co-elution and spectral overlap prevents the correction of recovery losses or detector response fluctuations. The use of DL-Tartaric acid-d2 as a stable isotope-labeled internal standard (SIL-IS) circumvents this limitation. Because it is virtually chemically identical to the analyte but possesses a distinct mass (+2 Da), it co-elutes precisely, thereby mimicking the analyte's behavior through all analytical steps, including extraction, derivatization, and ionization . This allows for the direct compensation of matrix effects and signal variation, making accurate and precise quantification possible where it would otherwise fail.

Risk factor
DL-Tartaric acid-d2 (ISTD)
Unlabeled analog / surrogate
Mass resolution
Distinct mass channel (+2.01 Da)
Isobaric overlap prevents quantitation
Co-elution behavior
Identical retention; corrects matrix effects
Chemical analogs show different RT and extraction

DL-Tartaric acid-d2 Performance Evidence


Mass Shift Advantage in MS

DL-Tartaric acid-d2 achieves a high isotopic enrichment, providing a distinct +2.01 Da mass shift relative to the unlabeled DL-Tartaric acid (150.09 Da). This mass difference is critical for mass spectrometry (MS) applications, enabling baseline resolution between the analyte and its internal standard . Unlabeled DL-Tartaric acid cannot be used as an internal standard for MS quantification of itself because it is isobaric and indistinguishable, leading to signal overlap and an inability to correct for matrix effects .

Mass shift advantage
Class-level inference
+2.01 Da
Enables distinct MS channel for isotope dilution
ESI or EI mass spectrometry
Mass Spectrometry Stable Isotope Labeling Quantitative Analysis

Improved NMR Signal-to-Noise Ratio

The deuterium substitution at the C2 and C3 methine positions in DL-Tartaric acid-d2 eliminates the corresponding ¹H-NMR signals from the analyte spectrum. In the context of NMR analysis of complex biological fluids (e.g., urine, wine), the strong water (HOD) signal is a major source of interference. When DL-Tartaric acid-d2 is used as an internal standard for ¹H-NMR quantification of other compounds, its C2 and C3 protons do not contribute to the spectral region of interest, thereby improving the signal-to-noise ratio and dynamic range for quantifying the target analyte . While this is a class-level benefit of deuteration, for tartaric acid specifically, it simplifies the crowded carbohydrate and organic acid region (~3.5-5.5 ppm) of the spectrum [1].

NMR signal improvement
Class-level inference
Deuterium eliminates C2/C3 ¹H signals
Reduced spectral interference supports quantification
¹H-NMR with water suppression
NMR Spectroscopy Isotopic Labeling Solvent Suppression

Co-Elution and Physicochemical Match

The core principle of a SIL-IS is that it is chemically identical to the analyte, thereby perfectly mimicking its behavior during sample preparation and analysis. For DL-Tartaric acid-d2, its solubility profile in water and common organic solvents (e.g., ethanol, DMSO) is effectively identical to that of unlabeled DL-Tartaric acid [1]. This ensures that the internal standard and the analyte co-extract and co-elute, which is a prerequisite for correcting for analytical variability. In contrast, structurally similar but chemically distinct analogs (e.g., malic acid) used as surrogate internal standards would exhibit different extraction efficiencies and chromatographic retention times, leading to inaccurate quantification [2].

Co-elution match
Class-level inference
ΔRT
Ensures correction for ion suppression
LC-MS/MS; chemical analogs show larger ΔRT
Chromatography Method Validation Internal Standard

DL-Tartaric acid-d2 Applications


Tartaric Acid Quantitation by LC-MS/MS

This is the primary application for DL-Tartaric acid-d2. Used as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS methods, it enables the precise quantification of tartaric acid in complex matrices like wine, fruit juice, and processed foods . By compensating for matrix-induced ion suppression, the SIL-IS allows for accurate determination of tartaric acid content, which is crucial for authenticity testing (e.g., detecting adulteration of pomegranate juice with grape juice) and for monitoring the consistency of wine production [1].

Metabolic Pathway Tracing

The deuterium atoms in DL-Tartaric acid-d2 serve as a stable, non-radioactive tracer. When introduced into a biological system (e.g., a cell culture, an animal model, or a soil sample), its metabolic fate can be followed using mass spectrometry . This allows researchers to map the catabolic pathways of tartaric acid, identify novel metabolites, and quantify the flux through these pathways. This is a superior alternative to using radioactive (e.g., ¹⁴C) tracers due to improved safety and easier disposal [1].

NMR Metabolomics Internal Standard

DL-Tartaric acid-d2 can be employed as an internal concentration and chemical shift reference standard for ¹H-NMR analysis of biofluids like urine or plasma . Its deuterated nature simplifies the spectrum, preventing its own signals from overlapping with those of important endogenous metabolites in the crowded organic acid and carbohydrate region (3.5-5.5 ppm). This facilitates more accurate quantification of metabolites such as glucose, lactate, and citrate, enhancing the statistical power of metabolomic studies [1].

Chiral Recognition and Enantioseparation

While DL-Tartaric acid-d2 is a racemic mixture, its deuterated form is a valuable tool for studying chiral separation mechanisms . In fundamental studies of chromatography or capillary electrophoresis, the deuterium label allows the unlabeled and labeled enantiomers to be tracked independently. This can be used to probe the subtle kinetic isotope effects on enantiomeric binding to chiral stationary phases, providing mechanistic insights into the molecular recognition processes that drive enantioseparation [1].

Application
Selection Property
Validation Focus
LC-MS/MS tartaric acid quantitation
Stable isotope dilution MS
Matrix effect compensation in complex samples
Metabolic pathway tracing
Non-radioactive deuterium tracer
Metabolic flux and pathway mapping
NMR metabolomics internal standard
Deuterium labeling for spectral clarity
Metabolite quantification in biofluids
Chiral separation mechanism studies
Deuterated racemic mixture
Kinetic isotope effect analysis in chiral recognition

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